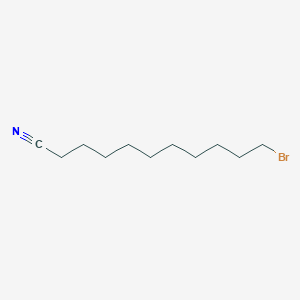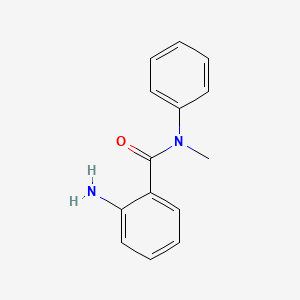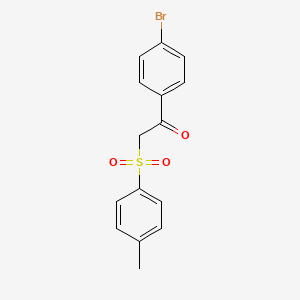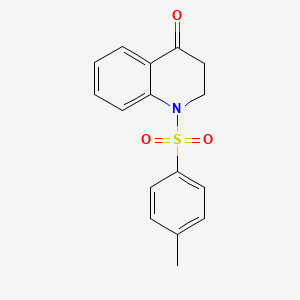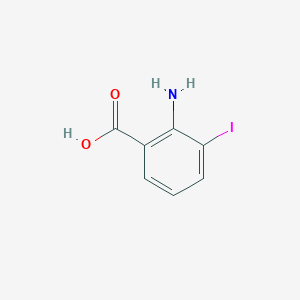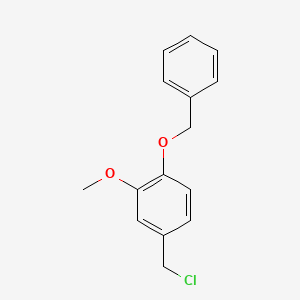
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene
Descripción general
Descripción
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene, also known as 1-(benzyloxy)-4-(chloromethyl)benzene, is an organic compound with the chemical formula C9H9ClO2. It is a colorless to pale yellow liquid with a faint odor. This compound is used in the synthesis of various organic compounds and has been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
1. Polymer Synthesis and Characterization
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene plays a role in the synthesis of novel polymers. For example, polymers of 1-methoxy-4-ethoxybenzene and related compounds were electrosynthesized and characterized for their solubility, structural properties, and electrical conductivities, revealing insights into their potential applications in materials science (Moustafid et al., 1991).
2. Synthesis of Novel Monomers
The compound has been utilized in the synthesis of novel monomers containing para-methoxyazobenzene as the mesogenic group. These monomers were characterized using various spectroscopic techniques and their thermal behavior was studied, demonstrating applications in the field of liquid crystal research (Wang et al., 2000).
3. Precursor for Bioisosteric Analogues
It serves as a precursor in the synthesis of bioisosteric analogues of pharmacologically important compounds. For example, hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a putative bioisosteric colchicine analogue, was synthesized from 1-benzyloxy-4-bromo-2-methoxybenzene (Shishov et al., 2014).
4. Application in Thermochemical Conversion
This compound has been studied in the context of thermochemical conversion processes. For instance, its conversion in an aqueous alkaline solution under heat treatment was analyzed, which is relevant to the development of processes for producing liquid fuels from spent pulping liquors (Alén, 1991).
5. Study of Methoxybenzene Derivatives
The study of substituted methoxybenzene derivatives, including this compound, helps understand their crystal structures and molecular interactions. Such studies are crucial in materials science for understanding the properties of these compounds (Fun et al., 1997).
6. Electrochemical Studies
The compound's derivatives have been studied in electrochemical contexts, such as the electrochemical reduction of methyl triclosan, where it is used as a reference compound. These studies have implications for environmental chemistry and pollutant analysis (Peverly et al., 2014).
7. Host-Guest Chemistry
Research on the guest-induced assembly of molecular structures, where this compound or its derivatives serve as the guest molecules, contributes to the field of supramolecular chemistry. This research helps understand molecular interactions and the formation of complex structures (Kobayashi et al., 2003).
Propiedades
IUPAC Name |
4-(chloromethyl)-2-methoxy-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYQBTIHSCUXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305163 | |
| Record name | 1-(benzyloxy)-4-(chloromethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33688-50-5 | |
| Record name | NSC169519 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(benzyloxy)-4-(chloromethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

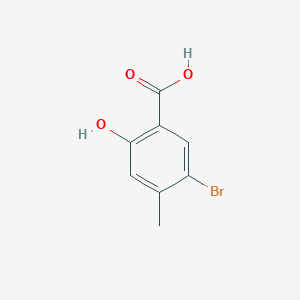
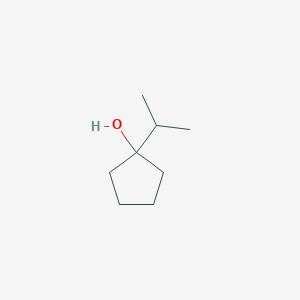

![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)

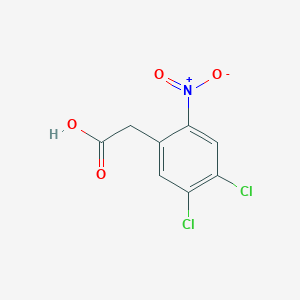
![2,5-Bis[(4-chlorophenyl)methylene]cyclopentanone](/img/structure/B1267743.png)
